- Trichloromethyl chloroformate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3
Cas no 931-53-3 (CYCLOHEXYL ISOCYANIDE)
CYCLOHEXYL ISOCYANIDE Chemical and Physical Properties
Names and Identifiers
-
- CYCLOHEXYL ISOCYANIDE
- Cyclohexane, isocyano-
- Cyclohexaneisonitrile
- BIO-FARMA BF001328
- ISOCYANOCYCLOHEXANE
- HANSA ISN-0519
- CYCLOHEXYL ISONITRILE
- Cyclohexyl #niso-cyanide
- Cyclohexyl isocyanide (6CI, 7CI, 8CI)
- Isocyanocyclohexane (ACI)
- 1-Cyclohexyl isonitrile
- MFCD00003839
- EN300-254313
- SCHEMBL243870
- 3-Isocyano-cyclohexane
- Isocyano-cyclohexane
- AKOS001476742
- Q27102739
- D89407
- GEO-00871
- CYI
- A904753
- NSC-60128
- NSC60128
- N-Cyclohexylisocyanide
- EINECS 213-238-7
- LS-13296
- (Z)-2-(2-Tritylaminothiazol-4-yl)-2-(2-tert-butoxycarbonylprop-2-oxyimino)aceticacid
- NS00039528
- XYZMOVWWVXBHDP-UHFFFAOYSA-N
- NSC 60128
- cyclohexylisonitrile
- CYCLOHEXYL-ISOCYANIDE
- 931-53-3
- CHEBI:17966
- Cyclohexylisocyanide
- InChI=1/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H
- DTXSID90239266
- N7L87QP9YG
- FT-0633127
- CS-W004145
- STK893682
- DB-057375
- SY040862
- BBL020976
-
- MDL: MFCD00003839
- Inchi: 1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2
- InChI Key: XYZMOVWWVXBHDP-UHFFFAOYSA-N
- SMILES: [C-]#[N+]C1CCCCC1
Computed Properties
- Exact Mass: 109.08900
- Monoisotopic Mass: 109.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 4.4Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.878 g/mL at 25 °C(lit.)
- Melting Point: 6.45°C
- Boiling Point: 78°C/27mmHg(lit.)
- Flash Point: Degrees Fahrenheit:170.6°F
Degrees Celsius:77°C - Refractive Index: n20/D 1.45(lit.)
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong bases, strong reducing agents, strong oxidizing agents. Flammable.
- PSA: 0.00000
- LogP: 1.46910
- Solubility: Not determined
CYCLOHEXYL ISOCYANIDE Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H227-H301+H311+H331-H315-H319
- Warning Statement: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501
- Hazardous Material transportation number:UN 2810 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 23/24/25
- Safety Instruction: S36/37
- FLUKA BRAND F CODES:10-13-21
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:2-8°C
- Risk Phrases:R20/21/22
CYCLOHEXYL ISOCYANIDE Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
CYCLOHEXYL ISOCYANIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-5g |
Cyclohexyl Isocyanide |
931-53-3 | >98.0%(GC) | 5g |
¥1185.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1438-1g |
Cyclohexyl Isocyanide |
931-53-3 | >98.0%(GC) | 1g |
¥280.00 | 2024-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C060R-5g |
CYCLOHEXYL ISOCYANIDE |
931-53-3 | 98% | 5g |
¥660.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C060R-1g |
CYCLOHEXYL ISOCYANIDE |
931-53-3 | 98% | 1g |
¥193.0 | 2022-06-10 | |
| TRC | C992355-100mg |
Cyclohexyl Isocyanide |
931-53-3 | 100mg |
45.00 | 2021-08-14 | ||
| TRC | C992355-500mg |
Cyclohexyl Isocyanide |
931-53-3 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | C992355-1g |
Cyclohexyl Isocyanide |
931-53-3 | 1g |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C838707-5g |
Cyclohexyl Isocyanide |
931-53-3 | ≥98%(GC) | 5g |
¥624.00 | 2022-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 133302-1G |
CYCLOHEXYL ISOCYANIDE |
931-53-3 | 1g |
¥473.94 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 133302-5G |
CYCLOHEXYL ISOCYANIDE |
931-53-3 | 5g |
¥1086.29 | 2023-12-10 |
CYCLOHEXYL ISOCYANIDE Production Method
Production Method 1
Production Method 2
1.2 Reagents: Bis(diethylamino)phenylphosphine (reaction products with aminated Merrifield resin) Solvents: Toluene ; 10 h, 115 °C
1.3 Solvents: Toluene ; 45 min, 140 °C
- A polymer-supported [1,3,2]oxazaphospholidine for the conversion of isothiocyanates to isocyanides and their subsequent use in an Ugi reaction, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1813-1816
Production Method 3
Production Method 4
Production Method 5
Production Method 6
- Carbodiimides. IV. Elimination of hydrogen sulfide with acylated carbodiimides, Chemische Berichte, 1966, 99(10), 3163-72
Production Method 7
1.2 Reagents: Water ; 0 - 5 °C
- Synthesis of novel carbamoyl-substituted derivatives of isoindole and benzo[f][1,4]oxazepine using a modified Ugi reaction, Izvestiya Vysshikh Uchebnykh Zavedenii, 2006, 49(5), 13-19
Production Method 8
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC, Journal of Organic Chemistry, 1999, 64(19), 6984-6988
Production Method 9
Production Method 10
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt
- A more sustainable and highly practicable synthesis of aliphatic isocyanides, Green Chemistry, 2020, 22(3), 933-941
Production Method 11
- In-water synthesis of isocyanides under micellar conditions, Green Chemistry, 2022, 24(18), 7022-7028
Production Method 12
1.2 Solvents: Water ; 0.6 min, rt
- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequence, Angewandte Chemie, 2013, 52(29), 7564-7568
Production Method 13
1.2 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ; 2 h, 0 °C
- An evaluation of credentials of a multicomponent reaction for the synthesis of isothioureas through the use of a holistic CHEM21 green metrics toolkit, Green Chemistry, 2017, 19(1), 249-258
Production Method 14
Production Method 15
Production Method 16
Production Method 17
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
- Highly Stereoselective Ugi/Pictet-Spengler Sequence, Journal of Organic Chemistry, 2022, 87(11), 7085-7096
Production Method 18
Production Method 19
Production Method 20
- Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and their Biological Activities, Journal of Agricultural and Food Chemistry, 2010, 58(5), 2755-2762
CYCLOHEXYL ISOCYANIDE Raw materials
- Ethyl formate
- Methanethioamide, N-cyclohexyl-
- Carbonimidic dichloride, cyclohexyl-
- isothiocyanatocyclohexane
- N-Cyclohexylformamide
CYCLOHEXYL ISOCYANIDE Preparation Products
CYCLOHEXYL ISOCYANIDE Suppliers
CYCLOHEXYL ISOCYANIDE Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on CYCLOHEXYL ISOCYANIDE
CYCLOHEXYL ISOCYANIDE (CAS No. 931-53-3): An Overview of Its Properties, Applications, and Recent Research Advances
CYCLOHEXYL ISOCYANIDE (CAS No. 931-53-3) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique chemical structure, which consists of a cyclohexyl group attached to an isocyanide functional group. The combination of these structural elements imparts CYCLOHEXYL ISOCYANIDE with a range of useful properties, making it a valuable reagent in various chemical processes.
The chemical formula of CYCLOHEXYL ISOCYANIDE is C7H11N, and it is a colorless liquid at room temperature. Its boiling point is approximately 140°C, and it has a density of around 0.89 g/cm³. The compound is relatively stable under standard laboratory conditions but can undergo various chemical reactions when exposed to specific reagents or conditions.
One of the key applications of CYCLOHEXYL ISOCYANIDE is in the synthesis of complex organic molecules. The isocyanide functional group can participate in a variety of reactions, including the Ugi reaction, Passerini reaction, and multicomponent reactions (MCRs). These reactions are widely used in the synthesis of natural products, pharmaceuticals, and functional materials. For example, the Ugi reaction involves the condensation of an isocyanide with an aldehyde or ketone and an amine to form an α-aminonitrile. This reaction has been extensively studied for its efficiency and versatility in constructing complex molecular architectures.
In recent years, there has been growing interest in the use of CYCLOHEXYL ISOCYANIDE in the development of new materials and coatings. The unique properties of isocyanides make them suitable for use in polymerization reactions, where they can be incorporated into polymer chains to enhance the mechanical and thermal properties of the resulting materials. For instance, researchers have explored the use of CYCLOHEXYL ISOCYANIDE in the synthesis of polyurethanes and other functional polymers with improved mechanical strength and thermal stability.
Beyond its synthetic applications, CYCLOHEXYL ISOCYANIDE has also found applications in medicinal chemistry. The ability to introduce an isocyanide group into a molecule can significantly alter its biological activity and pharmacological properties. For example, studies have shown that certain derivatives of CYCLOHEXYL ISOCYANIDE exhibit potent antitumor activity against various cancer cell lines. These findings have opened up new avenues for the development of novel anticancer agents.
In addition to its direct applications in chemistry and materials science, CYCLOHEXYL ISOCYANIDE has also been used as a building block in supramolecular chemistry. Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of an isocyanide group can facilitate these interactions, leading to the formation of well-defined supramolecular structures with unique properties. Recent research has focused on using CYCLOHEXYL ISOCYANIDE-based supramolecular assemblies for applications in drug delivery, sensing, and catalysis.
The environmental impact of chemical compounds is an important consideration in their development and use. Studies on the environmental fate and toxicity of CYCLOHEXYL ISOCYANIDE have shown that it has low toxicity to aquatic organisms and does not persist in the environment for extended periods. This makes it a relatively safe compound for industrial use when proper handling and disposal practices are followed.
In conclusion, CYCLOHEXYL ISOCYANIDE (CAS No. 931-53-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and supramolecular chemistry. Its unique chemical structure and reactivity make it an invaluable reagent for researchers working in these fields. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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